Elucidation of the Chemical Structure of 4-Boc-1,4-thiazepan-6-ol: A Technical Guide
Elucidation of the Chemical Structure of 4-Boc-1,4-thiazepan-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Boc-1,4-thiazepan-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a putative synthetic pathway and predicted analytical data based on established chemical principles and spectral data from analogous structures. This guide serves as a foundational resource for the synthesis, characterization, and further investigation of this and related compounds.
Proposed Synthesis and Experimental Workflow
The synthesis of 4-Boc-1,4-thiazepan-6-ol can be conceptually approached in a two-step process: first, the formation of the core 1,4-thiazepan-6-ol ring system, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.
A plausible synthetic route is outlined below. This proposed pathway is based on established methods for the synthesis of related heterocyclic systems.
Figure 1. Proposed two-step synthetic workflow for 4-Boc-1,4-thiazepan-6-ol.
Experimental Protocols
Step 1: Synthesis of 1,4-Thiazepan-6-ol (Hypothetical Protocol)
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To a solution of 2-aminoethanethiol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.
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The reaction mixture is stirred at 0 °C for 30 minutes.
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A solution of 3-chloro-1,2-propanediol (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
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The reaction is allowed to warm to room temperature and then heated to reflux for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, the reaction is carefully quenched with water and the THF is removed under reduced pressure.
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The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
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The crude product is purified by column chromatography on silica gel to afford 1,4-thiazepan-6-ol.
Step 2: Boc Protection of 1,4-Thiazepan-6-ol
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To a solution of 1,4-thiazepan-6-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM is added dropwise.[1][2][3]
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The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by TLC.[1][2][3]
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Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The resulting crude product is purified by flash column chromatography on silica gel to yield 4-Boc-1,4-thiazepan-6-ol.
Structural Elucidation
The structural confirmation of the synthesized 4-Boc-1,4-thiazepan-6-ol would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Figure 2. Logical workflow for the structural elucidation of 4-Boc-1,4-thiazepan-6-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectral data for 4-Boc-1,4-thiazepan-6-ol are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal.
Table 1: Predicted ¹H NMR Data for 4-Boc-1,4-thiazepan-6-ol
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C(CH₃)₃ (Boc) | 1.45 | s | - |
| CH₂-S | 2.80 - 3.00 | m | - |
| CH₂-N | 3.50 - 3.70 | m | - |
| CH-OH | 3.90 - 4.10 | m | - |
| OH | Variable (broad singlet) | br s | - |
| CH₂ adjacent to N and CH-OH | 3.20 - 3.40 | m | - |
Table 2: Predicted ¹³C NMR Data for 4-Boc-1,4-thiazepan-6-ol
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ (Boc) | 28.5 |
| C(CH₃)₃ (Boc) | 80.0 |
| C=O (Boc) | 155.0 |
| CH₂-S | 35.0 - 40.0 |
| CH₂-N | 45.0 - 55.0 |
| CH-OH | 65.0 - 70.0 |
| CH₂ adjacent to N and CH-OH | 50.0 - 60.0 |
Note: The predicted chemical shifts are based on data from structurally similar N-Boc protected heterocyclic alcohols and may vary depending on the solvent and other experimental conditions.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 3: Predicted Mass Spectrometry Data for 4-Boc-1,4-thiazepan-6-ol
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 248 | Molecular ion peak (protonated) |
| [M-C₄H₈]⁺ or [M-56]⁺ | 192 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ or [M-100]⁺ | 148 | Loss of the entire Boc group |
| [Boc]⁺ | 101 | Fragment corresponding to the Boc group |
| [C₄H₉]⁺ | 57 | tert-Butyl cation |
Note: The fragmentation pattern of N-Boc protected compounds is well-characterized by the initial loss of isobutylene or the entire Boc group.[7][8][9]
Conclusion
This technical guide provides a predictive but comprehensive framework for the synthesis and structural elucidation of 4-Boc-1,4-thiazepan-6-ol. The proposed experimental protocols and predicted spectral data offer a solid starting point for researchers and scientists working with this and related thiazepane derivatives. The detailed workflow and tabulated data are intended to facilitate the practical synthesis and characterization of this compound, enabling its further exploration in various drug discovery and development programs. Future experimental work is required to validate these predictions and fully characterize the properties of 4-Boc-1,4-thiazepan-6-ol.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 7. uab.edu [uab.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
